Antifungal agent 64

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H27N3O2S2 |

|---|---|

Peso molecular |

501.7 g/mol |

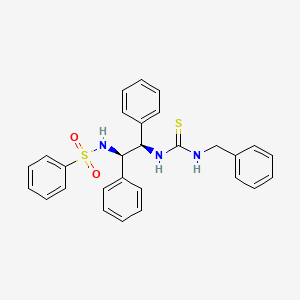

Nombre IUPAC |

1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea |

InChI |

InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1 |

Clave InChI |

HZINQUZPMNGVHL-KAYWLYCHSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

Core Mechanism of Action of Azole Antifungals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal agent in publicly available scientific literature. The following guide provides a detailed overview of the mechanism of action of the azole class of antifungal agents as a representative example of a core antifungal mechanism, supplemented with information on other major antifungal classes.

Introduction to Antifungal Drug Mechanisms

The selective toxicity of antifungal agents relies on targeting structures or metabolic pathways unique to fungal cells, thereby minimizing effects on the host. Key fungal targets include the cell wall, the cell membrane, and nucleic acid synthesis.[1][2] The fungal cell membrane is a particularly important target due to the presence of ergosterol (B1671047) as its primary sterol, in contrast to cholesterol in mammalian cell membranes.[2][3] Major classes of antifungal drugs that target ergosterol or its synthesis include the polyenes and the azoles.[3]

The Azole Antifungals: A Core Mechanism of Action

The azole antifungals are a major class of drugs used to treat a wide range of fungal infections. They are characterized by a five-membered azole ring and are broadly classified into two groups: imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).

2.1. Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This enzyme is a cytochrome P450-dependent enzyme, encoded by the ERG11 gene in yeasts like Candida albicans and by cyp51A and cyp51B in molds like Aspergillus fumigatus.

The nitrogen atom in the azole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding prevents the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the conversion of lanosterol to ergosterol.

2.2. Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane. Ergosterol is essential for regulating membrane permeability, the function of membrane-bound enzymes, and cell signaling.

-

Accumulation of Toxic Sterol Precursors: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol. The incorporation of these toxic sterols into the cell membrane disrupts its structure and function, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect in some cases).

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungal agents.

References

The Discovery and Synthesis of Antifungal Agent 64: A Technical Guide to a Promising Quinazolinone-Based Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising area of research is the development of quinazolinone derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of a potent antifungal agent, referred to as Antifungal Agent 64 (also known as Compound 5c), a member of the 2-mercapto-3-phenylquinazolin-4(3H)-one class. This document details its discovery, a representative synthetic pathway, quantitative antifungal activity, and the experimental protocols for its evaluation, tailored for researchers and professionals in the field of drug discovery and development.

Discovery of a Novel Antifungal Scaffold

The quest for new antifungal compounds has led to the exploration of diverse chemical scaffolds. Quinazolinone derivatives have emerged as a particularly interesting class due to their broad spectrum of biological activities, including antifungal properties. The discovery of this compound stems from systematic screening and structural optimization of this scaffold. Early research indicated that the 2,3-disubstituted-4(3H)-quinazolinone core was a key pharmacophore for antifungal activity. Subsequent structure-activity relationship (SAR) studies focused on modifications at the 2- and 3-positions of the quinazolinone ring to enhance potency and selectivity against pathogenic fungi, particularly those of the Fusarium genus. This compound was identified as a lead compound with excellent fungicidal activities against Fusarium oxysporum f.sp. cucumerinum.

Quantitative Data Presentation

The antifungal efficacy of quinazolinone derivatives has been quantified using various in vitro assays. The following tables summarize representative quantitative data for compounds closely related to this compound, demonstrating the potential of this chemical class.

Table 1: In Vitro Antifungal Activity of Representative Quinazolinone Derivatives against Fusarium Species

| Compound ID | Fungal Strain | Assay Type | Activity Metric | Value |

| 6c | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | IC₅₀ | 2.46 µg/mL |

| Pellicularia sasakii | Mycelial Growth Inhibition | IC₅₀ | 2.94 µg/mL | |

| Fusarium graminearum | Mycelial Growth Inhibition | IC₅₀ | 6.03 µg/mL | |

| Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ | 11.9 µg/mL | |

| 2c | Fusarium oxysporum f. sp. Niveum | Mycelial Growth Inhibition | % Inhibition | 62.42% at 300 mg/L [1] |

Note: Data for compound 6c is sourced from a technical guide on quinazoline (B50416) derivatives. Data for compound 2c is from a peer-reviewed research article.

Experimental Protocols

The following are detailed methodologies for the synthesis and antifungal evaluation of a representative quinazolinone derivative, based on published literature for compounds of the same class.

Synthesis of 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one (A Representative Analog of this compound)

Materials:

-

Anthranilic acid

-

Phenyl isothiocyanate

-

Anhydrous potassium carbonate (K₂CO₃)

-

4-Chlorobenzyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate 1):

-

A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate 2-mercapto-3-phenylquinazolin-4(3H)-one.

-

-

S-alkylation to yield the final product:

-

To a solution of Intermediate 1 (0.01 mol) in DMF (50 mL), anhydrous potassium carbonate (0.015 mol) is added, and the mixture is stirred at room temperature for 30 minutes.

-

4-Chlorobenzyl chloride (0.011 mol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one.

-

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

-

Actively growing cultures of Fusarium oxysporum f.sp. cucumerinum

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Preparation of amended media:

-

PDA medium is prepared and autoclaved.

-

After cooling to approximately 45-50 °C, the test compound stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 300 mg/L). A control plate containing only the solvent (DMSO) at the same concentration is also prepared.

-

The amended PDA is poured into sterile petri dishes and allowed to solidify.

-

-

Inoculation:

-

A 5 mm mycelial disc is taken from the periphery of a 7-day-old culture of F. oxysporum f.sp. cucumerinum using a sterile cork borer.

-

The mycelial disc is placed aseptically in the center of each PDA plate (both control and treated).

-

-

Incubation and Measurement:

-

The inoculated plates are incubated at 25 ± 2 °C for 5-7 days.

-

The radial growth of the fungal colony is measured in millimeters.

-

-

Calculation of Inhibition:

-

The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] × 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

-

Visualizations

Synthetic Pathway of a Representative Quinazolinone Antifungal Agent

References

Technical Guide: Spectrum of Activity of the Investigational Antifungal Agent 64

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antifungal Agent 64" is a hypothetical designation for the purpose of this technical guide. The data and experimental details presented herein are representative examples derived from established antifungal research methodologies and are intended to illustrate the comprehensive characterization of a novel antifungal compound.

Executive Summary

This document provides a detailed overview of the in vitro and in vivo spectrum of activity for the novel investigational antifungal, Agent 64. The compound demonstrates broad-spectrum activity against a wide range of clinically relevant yeasts and molds, including resistant strains. This guide summarizes the quantitative data from susceptibility testing, details the experimental protocols for its evaluation, and illustrates the putative signaling pathway and experimental workflows.

In Vitro Spectrum of Activity

Agent 64 has demonstrated potent in vitro activity against a comprehensive panel of fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined for a large collection of clinical isolates.

Activity Against Yeast Pathogens

Agent 64 shows excellent activity against both common and emerging Candida species, including those resistant to other classes of antifungals.

Table 1: In Vitro Activity of Agent 64 Against a Panel of Candida Species

| Organism (n) | Agent 64 MIC Range (µg/mL) | Agent 64 MIC₅₀ (µg/mL) | Agent 64 MIC₉₀ (µg/mL) | Comparator A (Fluconazole) MIC₉₀ (µg/mL) | Comparator B (Caspofungin) MIC₉₀ (µg/mL) |

| Candida albicans (150) | 0.015 - 1 | 0.06 | 0.25 | 2 | 0.5 |

| Candida glabrata (100) | 0.03 - 2 | 0.125 | 0.5 | 32 | 0.25 |

| Candida parapsilosis (75) | 0.06 - 4 | 0.25 | 1 | 4 | 2 |

| Candida tropicalis (50) | 0.015 - 0.5 | 0.03 | 0.125 | 4 | 0.5 |

| Candida krusei (50) | 0.06 - 2 | 0.25 | 1 | 64 | 0.5 |

| Candida auris (40) | 0.03 - 1 | 0.125 | 0.5 | >64 | 1 |

| Cryptococcus neoformans (60) | 0.03 - 1 | 0.125 | 0.5 | 8 | N/A |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity Against Molds

Agent 64 also exhibits significant activity against a variety of filamentous fungi, including Aspergillus species.

Table 2: In Vitro Activity of Agent 64 Against a Panel of Molds

| Organism (n) | Agent 64 MIC Range (µg/mL) | Agent 64 MIC₅₀ (µg/mL) | Agent 64 MIC₉₀ (µg/mL) | Comparator C (Voriconazole) MIC₉₀ (µg/mL) | Comparator D (Amphotericin B) MIC₉₀ (µg/mL) |

| Aspergillus fumigatus (100) | 0.06 - 2 | 0.25 | 1 | 1 | 1 |

| Aspergillus flavus (50) | 0.125 - 4 | 0.5 | 2 | 1 | 1 |

| Aspergillus terreus (30) | 0.125 - 4 | 0.5 | 2 | 2 | 2 |

| Fusarium solani (25) | 1 - 16 | 4 | 8 | 16 | 4 |

| Scedosporium apiospermum (20) | 2 - >16 | 8 | 16 | 8 | >16 |

Experimental Protocols

In Vitro Susceptibility Testing

Protocol: Broth Microdilution Method for Yeasts and Molds

-

Isolate Preparation: Fungal isolates were subcultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of conidia or yeast cells was prepared in sterile saline and adjusted to a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Antifungal Agent Preparation: Agent 64 and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized fungal inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well. For yeasts, this was typically a prominent decrease in turbidity. For molds, this was the lowest concentration that prevented discernible growth.[1][2]

In Vivo Efficacy Studies

Protocol: Murine Model of Disseminated Candidiasis

-

Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) were used. Immunosuppression was induced with cyclophosphamide.[3][4]

-

Infection: Mice were infected via tail vein injection with a clinical isolate of Candida albicans (1 x 10⁵ CFU/mouse).

-

Treatment: Treatment with Agent 64 (administered intraperitoneally) or a vehicle control was initiated 24 hours post-infection and continued for 7 days.

-

Endpoint Analysis: The primary endpoint was fungal burden in the kidneys, determined by plating serial dilutions of kidney homogenates on Sabouraud Dextrose Agar. A secondary endpoint was survival over a 21-day period.

Putative Mechanism of Action and Signaling Pathway

Agent 64 is hypothesized to act by inhibiting a key enzyme in the fungal cell wall integrity pathway. This pathway is crucial for fungi to respond to environmental stresses.[5] Inhibition of this pathway leads to cell lysis and death.

The proposed target of Agent 64 is the Mitogen-Activated Protein Kinase (MAPK), which is a central component of the Cell Wall Integrity (CWI) signaling cascade.

Conclusion

The investigational compound, Agent 64, exhibits a potent and broad spectrum of antifungal activity in both in vitro and in vivo models. Its novel mechanism of action, targeting the fungal cell wall integrity pathway, makes it a promising candidate for the treatment of invasive fungal infections, including those caused by drug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal agent 64 chemical structure and properties

Executive Summary

This document aims to provide a comprehensive technical overview of Antifungal Agent 64, also identified as Compound 5c. The agent is noted for its fungicidal properties, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a thorough review of publicly available scientific literature and chemical databases did not yield a definitive primary research publication for a compound with this specific designation and biological activity. While commercial suppliers list "this compound" and "Compound 5c," they do not provide the detailed experimental data, chemical structure, or mechanism of action required for a complete technical guide.

The molecular formula, C27H46O3, has been associated with this agent, suggesting a potential steroidal saponin (B1150181) or a related natural product class. This remains speculative pending the discovery of the original research. This guide will therefore summarize the available information and outline the general methodologies used in the evaluation of novel antifungal agents, in lieu of specific data for this compound.

Chemical Structure and Properties

The precise chemical structure of this compound (Compound 5c) is not publicly available. The molecular formula C27H46O3 suggests a molecular weight of 418.65 g/mol . Based on this formula, the compound is likely a complex natural product, possibly of a steroidal or terpenoid nature. Without the definitive structure, key physicochemical properties such as solubility, pKa, and logP cannot be accurately determined.

Table 1: Postulated Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C27H46O3 | Inferred from supplier data |

| Molecular Weight | 418.65 g/mol | Calculated from molecular formula |

| IUPAC Name | Not Available | Structure not identified |

| CAS Number | Not Available | Structure not identified |

| Solubility | Not Determined | Experimental data unavailable |

| Melting Point | Not Determined | Experimental data unavailable |

| pKa | Not Determined | Experimental data unavailable |

Antifungal Activity

This compound is reported to have excellent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1][2][3][4][5] This plant pathogenic fungus is responsible for Fusarium wilt in cucurbits. Quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC), are not available in the reviewed literature.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies for the synthesis and evaluation of novel antifungal agents.

General Synthesis of a Novel Antifungal Compound

The synthesis of a novel antifungal agent would typically involve a multi-step process, beginning with commercially available starting materials. The specific reaction steps, catalysts, solvents, and purification methods are highly dependent on the target chemical structure. A general workflow is depicted below.

Caption: A generalized workflow for chemical synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is the lowest concentration that prevents visible growth of a fungus. A standard method for determining MIC is the broth microdilution assay.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action

The mechanism of action for this compound is currently unknown. Generally, antifungal agents target specific structures or pathways in fungal cells that are absent or different in host cells.

Potential Antifungal Mechanisms of Action

Caption: Potential mechanisms of action for an antifungal agent.

Conclusion and Future Directions

While "this compound" or "Compound 5c" is commercially available and cited for its activity against Fusarium oxysporum f.sp. cucumerinum, the lack of a primary scientific publication precludes a detailed technical analysis. The molecular formula C27H46O3 suggests a complex natural product, and further research is needed to elucidate its structure, confirm its biological activity, and determine its mechanism of action. Future work should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo efficacy studies. Understanding its mode of action will be critical for its potential development as a novel antifungal therapeutic.

References

In Vitro Efficacy of Antifungal Agent 64: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding "Antifungal agent 64," also referred to as "Compound 5c," is limited. This agent is noted for its fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a primary research publication detailing its synthesis, comprehensive in vitro efficacy data, and specific mechanism of action is not readily identifiable. This document, therefore, serves as a technical guide template, outlining the expected data and methodologies for a comprehensive evaluation of a novel antifungal agent, using generalized information from the field of mycology and antifungal research.

Introduction

This compound has been identified as a promising fungicidal compound. The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. This guide provides a structured overview of the critical in vitro data and experimental protocols required to characterize the efficacy of a new antifungal candidate like this compound.

Quantitative In Vitro Efficacy Data

A comprehensive in vitro evaluation is fundamental to determining an antifungal agent's spectrum of activity and potency. The following tables are presented as a template for the systematic presentation of such data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Fusarium oxysporum f.sp. cucumerinum | ATCC XXXX | Data Not Available | Data Not Available | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Data Not Available |

| Aspergillus fumigatus | ATCC 204305 | Data Not Available | Data Not Available | Data Not Available |

| Cryptococcus neoformans | ATCC 208821 | Data Not Available | Data Not Available | Data Not Available |

| Trichophyton rubrum | ATCC 28188 | Data Not Available | Data Not Available | Data Not Available |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound

| Fungal Species | Strain ID | MFC (µg/mL) |

| Fusarium oxysporum f.sp. cucumerinum | ATCC XXXX | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available |

| Aspergillus fumigatus | ATCC 204305 | Data Not Available |

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of in vitro efficacy data.

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium, such as Potato Dextrose Agar (B569324) (PDA), and incubated to obtain fresh mycelium or spores. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 1 × 10⁶ CFU/mL).

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

MFC Determination

Following the MIC determination, the fungicidal activity is assessed.

-

Subculturing: Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto agar plates.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

-

MFC Endpoint: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent.

-

Exposure: A standardized fungal inoculum is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) in a broth medium.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

-

Quantification: The number of viable fungal cells (CFU/mL) at each time point is determined by plating serial dilutions onto agar plates and counting the resulting colonies.

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not documented. However, many antifungal agents target key fungal structures or metabolic pathways. A common target is the fungal cell membrane, specifically the ergosterol (B1671047) biosynthesis pathway.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Several classes of antifungal drugs, such as azoles and allylamines, inhibit enzymes in this pathway.

A Comprehensive Technical Guide to the Target Identification of Antifungal Agent 64

For Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This technical guide provides a comprehensive overview of the methodologies and strategies employed in the identification and validation of the molecular target of a hypothetical novel antifungal compound, designated as Agent 64. This document details experimental protocols, data interpretation, and visualization of key processes to serve as a practical resource for researchers in the field of antifungal drug discovery.

Introduction to Antifungal Target Identification

The discovery of a new antifungal agent is a critical first step, but a thorough understanding of its mechanism of action and specific molecular target is paramount for its development into a viable therapeutic. The eukaryotic nature of fungal cells presents a significant challenge, as many of their cellular processes are conserved in humans, increasing the potential for host toxicity.[1] An ideal antifungal drug should target a fungal-specific pathway or a component that is sufficiently divergent from its human counterpart to ensure a high therapeutic index.[1][2]

Target identification for a novel compound like Agent 64 typically involves a multi-pronged approach, integrating genetic, genomic, biochemical, and computational methods.[1] This guide will delineate these approaches in the context of elucidating the target of Agent 64.

Initial Characterization and In Vitro Activity of Agent 64

Prior to target identification studies, the antifungal activity of Agent 64 is typically characterized against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Table 1: In Vitro Antifungal Activity of Agent 64 (Hypothetical Data)

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | SC5314 | 0.125 | 0.25 |

| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |

| Candida auris | B8441 | 0.125 | 0.25 |

| Aspergillus fumigatus | Af293 | 0.5 | 1 |

| Cryptococcus neoformans | H99 | 0.06 | 0.125 |

Experimental Protocols for Target Identification

Several orthogonal experimental strategies can be employed to identify the molecular target of Agent 64.

Genetic and Genomic Approaches

Genetic and genomic approaches are powerful tools for identifying drug targets by observing the effects of genetic perturbations on drug susceptibility.

Experimental Protocol: Generation and Analysis of Resistant Mutants

-

Mutant Generation: A large population of a susceptible fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogen like Cryptococcus neoformans) is exposed to sub-lethal concentrations of Agent 64 on solid growth medium. Spontaneous resistant mutants will arise and form colonies.[3]

-

Resistance Validation: Resistant colonies are isolated and re-tested for their MIC to Agent 64 to confirm the resistance phenotype.

-

Whole-Genome Sequencing (WGS): The genomic DNA of several independent resistant mutants and the parental wild-type strain is extracted and subjected to WGS.

-

Variant Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant mutants but absent in the parental strain. Genes harboring these mutations are considered strong candidates for the drug target or components of the target pathway.

Experimental Protocol: Chemogenomic Profiling

-

Library Screening: A collection of gene deletion mutants (e.g., the S. cerevisiae deletion collection) is screened for hypersensitivity or resistance to sub-lethal concentrations of Agent 64.

-

Data Analysis: Genes whose deletion results in increased sensitivity (haploinsufficiency) or resistance are identified. Haploinsufficiency suggests that the deleted gene product may be the drug target or function in a parallel pathway that buffers the cell against the drug's effects. Increased resistance upon deletion may indicate that the gene is involved in drug uptake or activation.

Biochemical Approaches

Biochemical methods aim to directly identify the binding partner of the drug.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Agent 64 is chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating an "Agent 64 probe".

-

Cell Lysate Preparation: A fungal cell lysate is prepared, ensuring the preservation of protein integrity.

-

Affinity Pull-down: The Agent 64 probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with the cell lysate. Proteins that bind to Agent 64 will be captured.

-

Elution and Protein Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry (e.g., LC-MS/MS).

-

Validation: The interaction between Agent 64 and candidate proteins is validated using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

Visualization of Workflows and Pathways

Experimental Workflow for Resistant Mutant Analysis

Caption: Workflow for target identification using resistant mutant analysis.

Hypothetical Signaling Pathway Affected by Agent 64

Based on hypothetical chemogenomic data suggesting that Agent 64 impacts cell wall integrity, a potential signaling pathway can be visualized.

Caption: Hypothetical signaling pathway impacted by Agent 64.

Data Presentation and Interpretation

Quantitative data from various experiments should be compiled for comparative analysis.

Table 2: Summary of Target Identification Data for Agent 64 (Hypothetical)

| Method | Result | Implication |

| Resistant Mutant Analysis | Mutations in ERG11 gene | Erg11 (lanosterol 14-α-demethylase) is a likely target. |

| Chemogenomic Profiling | Hypersensitivity in strains with deleted genes in the ergosterol (B1671047) biosynthesis pathway. | Confirms the involvement of the ergosterol pathway. |

| Affinity Chromatography | Agent 64 probe pulls down Erg11 protein. | Direct physical interaction between Agent 64 and Erg11. |

| Enzymatic Assay | Agent 64 inhibits the activity of recombinant Erg11 with an IC₅₀ of 0.05 µM. | Confirms direct inhibition of the candidate target enzyme. |

| Surface Plasmon Resonance | Agent 64 binds to Erg11 with a K_D of 10 nM. | High-affinity binding to the target protein. |

The convergence of evidence from genetic, genomic, and biochemical approaches strongly indicates that Erg11, a key enzyme in the ergosterol biosynthesis pathway, is the primary target of Agent 64. This mechanism is similar to that of the azole class of antifungal drugs.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining genetic, genomic, and biochemical methodologies, provides a robust framework for the target identification of novel antifungal agents like Agent 64. The successful identification of a specific molecular target is a critical milestone in the drug development pipeline, enabling mechanism-based optimization of the compound, elucidation of potential resistance mechanisms, and assessment of potential host toxicity. Future studies would focus on validating the target in vivo, exploring the potential for synergistic interactions with other antifungal agents, and advancing Agent 64 through preclinical development.

References

Preliminary Toxicity Profile of Antifungal Agent 64

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal therapeutics. This document provides a preliminary toxicity profile of a novel investigational antifungal compound, designated Antifungal Agent 64. Due to the eukaryotic nature of both fungal and mammalian cells, a thorough assessment of a new antifungal candidate's potential for host cell toxicity is a critical step in its preclinical evaluation.[1] This guide summarizes the in vitro cytotoxicity of this compound against various mammalian cell lines and provides detailed experimental protocols for the key assays conducted. The objective is to present a clear, data-driven overview of the compound's preliminary safety profile to inform further development.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its in vitro therapeutic index. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 24-hour exposure to the compound.

Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| HepG2 | Human Liver Carcinoma | 88 |

| HEK293 | Human Embryonic Kidney | > 100 |

| A549 | Human Lung Carcinoma | 95 |

| MCF-7 | Human Breast Adenocarcinoma | > 100 |

| Primary Human Hepatocytes | Normal Liver Cells | 75 |

Hemolytic Activity

To assess the potential for membrane disruption of red blood cells, a hemolysis assay was performed.

Table 2: Hemolytic Activity of this compound

| Compound | Concentration (µg/mL) | % Hemolysis |

| This compound | 100 | < 2% |

| Positive Control (Triton X-100) | 1% | 100% |

| Negative Control (PBS) | - | < 0.1% |

Experimental Protocols

Cell Culture

All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 to 200 µg/mL). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 24 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.

Hemolysis Assay

-

Blood Collection: Fresh human red blood cells (RBCs) were obtained and washed three times with phosphate-buffered saline (PBS).

-

Compound Incubation: A 2% suspension of RBCs was incubated with various concentrations of this compound for 1 hour at 37°C.

-

Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) were included.

-

Centrifugation: The samples were centrifuged to pellet the intact RBCs.

-

Absorbance Measurement: The absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

-

Calculation: The percentage of hemolysis was calculated relative to the positive control.

Hypothetical Signaling Pathway Disruption

While the precise mechanism of action for this compound is under investigation, many antifungal agents achieve selectivity by targeting pathways unique to fungi, such as the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1] Azoles, for example, inhibit the enzyme 14-α-demethylase, which disrupts ergosterol production.[1] It is hypothesized that this compound may interfere with a key signaling pathway essential for fungal cell wall integrity.

Discussion and Future Directions

The preliminary in vitro toxicity data for this compound suggest a favorable selectivity for fungal cells over mammalian cells, as indicated by the high IC50 values in the tested human cell lines. The lack of significant hemolytic activity further supports a low potential for membrane disruption at therapeutic concentrations.

Future studies will focus on elucidating the precise mechanism of action and expanding the toxicity profiling to include in vivo studies. These will involve acute toxicity studies in rodent models to determine the LD50 and identify any potential target organ toxicities. Further in vitro assays, such as genotoxicity and hERG channel inhibition assays, will also be conducted to provide a more comprehensive safety assessment. The promising preliminary profile of this compound warrants its continued investigation as a potential novel antifungal therapeutic.

References

An In-depth Technical Guide on the Fungicidal vs. Fungistatic Properties of Voriconazole

A Note on Nomenclature: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal compound in scientific literature. Therefore, this guide will focus on a well-characterized and clinically significant antifungal, Voriconazole (B182144) , which exhibits both fungistatic and fungicidal properties depending on the target organism. This allows for a comprehensive exploration of these distinct antifungal effects.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Voriconazole

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[1] It is a synthetic derivative of fluconazole, with enhanced activity against a wider range of fungal pathogens.[2] Voriconazole is a critical therapeutic option for invasive fungal infections, particularly those caused by Aspergillus and Candida species.[3][4] Its clinical efficacy is rooted in its specific mechanism of action and its differential impact on fungal cell viability, acting as either a fungistatic or a fungicidal agent.

1.1 Mechanism of Action

Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5] By binding to and inhibiting this enzyme, voriconazole disrupts the fungal cell membrane's integrity and function.[4] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth.[2]

The signaling pathway, or more accurately, the biosynthetic pathway, targeted by voriconazole is the Ergosterol Biosynthesis Pathway .

Caption: Inhibition of the ergosterol biosynthesis pathway by voriconazole.

Fungicidal vs. Fungistatic Properties

The distinction between fungicidal and fungistatic activity is crucial in the clinical management of fungal infections.

-

Fungistatic agents inhibit fungal growth and proliferation without directly killing the fungal cells.[5]

-

Fungicidal agents actively kill fungal cells, leading to a significant reduction in the viable fungal population.[5]

Voriconazole exhibits a dual nature: it is primarily fungistatic against yeast species like Candida albicans, but it can be fungicidal against filamentous fungi (molds) such as Aspergillus fumigatus.[1][6] This differential activity is thought to be due to a stronger binding affinity of voriconazole for the lanosterol 14α-demethylase in molds compared to yeasts, leading to a more complete disruption of ergosterol synthesis and subsequent cell death.[1]

Quantitative Data: MIC and MFC

The fungistatic and fungicidal activities of an antifungal agent are quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), respectively.

-

MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.

-

MFC: The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.

Table 1: Voriconazole MIC and MFC Data for Candida Species

| Candida Species | Voriconazole MIC Range (µg/mL) | Voriconazole MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |

| C. albicans | 0.007 - 0.06[7] | >1[8] | >4 | Fungistatic[2][8] |

| C. glabrata | 0.06 - 0.5[7] | >1 | >4 | Fungistatic[8] |

| C. krusei | 0.12 - 0.25[7] | 1 - 2[8] | ≤4 | Fungicidal[8] |

| C. tropicalis | 0.015 - 0.03[7] | >1 | >4 | Fungistatic[8] |

| C. parapsilosis | 0.007 - 0.06[7] | >1 | >4 | Fungistatic |

Table 2: Voriconazole MIC and MFC Data for Aspergillus Species

| Aspergillus Species | Voriconazole MIC Range (µg/mL) | Voriconazole MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |

| A. fumigatus | 0.12 - 1.0[6][9] | 0.25 - 8.0[6] | ≤4 (in most cases)[6] | Fungicidal[6][10] |

| A. flavus | 0.5 - 1.0[10] | 4.0[10] | ≤4 (in most cases) | Fungicidal[10] |

| A. terreus | 0.25 - 1.0 | >8.0[10] | >4 | Fungistatic[10] |

| A. niger | 0.5 - 1.0 | Not widely reported | - | Generally considered susceptible |

Note: MIC and MFC values can vary depending on the specific isolate and testing methodology.

Experimental Protocols

Standardized methods are essential for the accurate determination of MIC and MFC values. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.

4.1 Broth Microdilution for MIC and MFC Determination (CLSI M27/M38)

This method is used to determine the MIC and subsequently the MFC of an antifungal agent. The protocol for yeasts (CLSI M27) and molds (CLSI M38) are similar in principle.[11][12]

Experimental Workflow:

-

Antifungal Preparation: A stock solution of voriconazole is prepared and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11][12]

-

MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

MFC Determination: An aliquot (e.g., 100 µL) from each well showing no visible growth is subcultured onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar). The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amberlife.net [amberlife.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential fungicidal effect of voriconazole against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. webstore.ansi.org [webstore.ansi.org]

Early Research on the Mode of Action of Antifungal Agent 64 (Fluconazole): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the early research into the mode of action of the antifungal agent fluconazole (B54011), colloquially referred to here as "Antifungal Agent 64." It includes detailed experimental protocols, quantitative data presented in tabular format, and explanatory diagrams to elucidate key pathways and workflows.

Introduction

Fluconazole is a synthetically developed triazole antifungal agent that has been a cornerstone in the treatment of a wide range of fungal infections. Its efficacy is rooted in its highly specific inhibition of a crucial enzyme within the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1][2] The disruption of ergosterol synthesis leads to a fungistatic effect, and in some instances, can result in fungal cell death.[1][3] This document delves into the foundational research that elucidated this mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is critical for the conversion of lanosterol to ergosterol. Fluconazole's inhibitory action disrupts this pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors within the fungal cell membrane. This alteration in sterol composition significantly compromises the structural and functional integrity of the fungal membrane.

Ergosterol Biosynthesis Pathway and Fluconazole's Point of Intervention

The following diagram illustrates the simplified ergosterol biosynthesis pathway and highlights the inhibitory action of fluconazole.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early studies on fluconazole's antifungal activity.

Table 1: In Vitro Activity of Fluconazole against Candida Species

| Fungal Species | Number of Isolates | Fluconazole MIC90 (μg/mL) | Reference |

| Candida albicans | 13,338 | 0.5 | |

| Candida glabrata | 13,338 | 32 | |

| Candida parapsilosis | 13,338 | 2 | |

| Candida tropicalis | 13,338 | 2 | |

| Candida krusei | 13,338 | ≥64 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Fluconazole-Induced Ergosterol Depletion in Candida albicans

| Fluconazole Concentration (μg/mL) | Mean Ergosterol Reduction (%) in Susceptible Isolates | Reference |

| 1 | 72 | |

| 4 | 84 | |

| 16 | 95 | |

| 64 | 100 |

Table 3: Interpretive Breakpoints for Fluconazole Susceptibility Testing

| Susceptibility Category | MIC (μg/mL) | Corresponding Disk Diffusion Zone Diameter (mm) | Reference |

| Susceptible (S) | ≤8 | ≥19 | |

| Susceptible-Dose Dependent (SDD) | 16-32 | 15-18 | |

| Resistant (R) | ≥64 | ≤14 |

Experimental Protocols

Detailed methodologies for key experiments cited in early research are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Objective: To determine the minimum concentration of fluconazole that inhibits the visible growth of a fungal isolate.

Materials:

-

96-well microtiter plates

-

Fluconazole stock solution

-

Fungal isolate

-

RPMI-1640 medium (buffered with MOPS)

-

Spectrophotometer (for inoculum standardization)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of fungal cells in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in a 96-well plate. Typically, a range of 0.125 to 64 µg/mL is tested.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the fluconazole dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

Reading:

-

The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

-

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between two antifungal agents.

Objective: To determine if the combination of two antifungal agents results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

-

96-well microtiter plates

-

Stock solutions of two antifungal agents (e.g., Fluconazole and Amphotericin B)

-

Fungal isolate

-

RPMI-1640 medium

-

Incubator (35°C)

Procedure:

-

Plate Setup:

-

Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Drug A (e.g., Fluconazole) by adding 50 µL of the drug dilution to each well.

-

Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B (e.g., Amphotericin B) by adding 50 µL of the drug dilution to each well. This creates a matrix of drug combinations.

-

-

Inoculation:

-

Prepare a standardized fungal inoculum as described in the MIC assay protocol.

-

Add 100 µL of the inoculum to each well.

-

-

Incubation:

-

Incubate the plate at 35°C for 24 to 48 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the FIC of Drug A and the FIC of Drug B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Signaling Pathways and Cellular Responses to Fluconazole

The disruption of ergosterol synthesis by fluconazole triggers various stress response signaling pathways in fungal cells. Early research began to uncover these complex cellular responses.

Calcineurin and Hsp90 Signaling Pathways

The calcineurin pathway, a calcium-dependent signaling cascade, and the Hsp90 chaperone protein are crucial for fungal stress responses and tolerance to antifungal drugs. Inhibition of either of these pathways has been shown to sensitize fungi to fluconazole.

Conclusion

Early research on the mode of action of fluconazole definitively established its role as a potent and specific inhibitor of fungal ergosterol biosynthesis. By targeting lanosterol 14-α-demethylase, fluconazole disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. The quantitative data and experimental protocols from these foundational studies have been instrumental in guiding the clinical use of fluconazole and have paved the way for the development of other azole antifungal agents. Understanding these fundamental mechanisms continues to be critical for addressing the ongoing challenges of antifungal resistance.

References

The Impact of Echinocandins on the Fungal Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandins represent a critical class of antifungal agents that specifically target the fungal cell wall, an essential structure absent in mammalian cells. This technical guide provides an in-depth analysis of the mechanism of action of echinocandins, focusing on their profound effects on the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. The inhibition of β-(1,3)-D-glucan synthase leads to a cascade of events, including the loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death. This document details the quantitative impact of echinocandins on various fungal pathogens, outlines the experimental protocols for assessing their activity, and illustrates the intricate signaling pathways, particularly the Cell Wall Integrity (CWI) pathway, that fungi employ to counteract this cell wall stress.

Introduction: The Fungal Cell Wall as a Prime Antifungal Target

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell morphology, providing protection against environmental stresses, and facilitating interactions with the host. Composed primarily of polysaccharides such as β-glucans, chitin (B13524), and mannoproteins, the fungal cell wall's unique composition makes it an ideal target for selective antifungal therapies. Echinocandins exploit this uniqueness by specifically inhibiting the synthesis of β-(1,3)-D-glucan, a cornerstone of the cell wall's structural integrity.

Mechanism of Action of Echinocandins

Echinocandins, which include clinically significant drugs like caspofungin, micafungin, and anidulafungin, are lipopeptide molecules that act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme complex, encoded by the FKS genes, is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan. By binding to the Fks1p subunit of this enzyme, echinocandins effectively halt the production of this vital polymer. The resulting depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungus susceptible to osmotic lysis and cell death. This mode of action is fungicidal against most Candida species and fungistatic against Aspergillus species.

Quantitative Analysis of Echinocandin Activity

The efficacy of echinocandins varies among different fungal species. The following tables summarize the in vitro susceptibility of key fungal pathogens to caspofungin, micafungin, and anidulafungin, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Aspergillus species, the Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.

Table 1: In Vitro Susceptibility of Candida Species to Echinocandins (MIC in µg/mL)

| Fungal Species | Antifungal Agent | MIC₅₀ | MIC₉₀ |

| Candida albicans | Caspofungin | 0.03 | 0.12 |

| Micafungin | 0.015 | 0.015 | |

| Anidulafungin | 0.03 | 0.03 | |

| Candida glabrata | Caspofungin | 0.03 | 0.25 |

| Micafungin | 0.015 | 0.015 | |

| Anidulafungin | 0.06 | 0.12 | |

| Candida parapsilosis | Caspofungin | 0.25 | 0.5 |

| Micafungin | 1 | 2 | |

| Anidulafungin | 2 | 2 | |

| Candida tropicalis | Caspofungin | 0.03 | 0.12 |

| Micafungin | 0.015 | 0.03 | |

| Anidulafungin | 0.03 | 0.03 | |

| Candida krusei | Caspofungin | 0.06 | 0.125 |

| Micafungin | 0.06 | 0.06 | |

| Anidulafungin | 0.03 | 0.06 |

Table 2: In Vitro Susceptibility of Aspergillus Species to Echinocandins (MEC in µg/mL)

| Fungal Species | Antifungal Agent | MEC₅₀ | MEC₉₀ |

| Aspergillus fumigatus | Caspofungin | 0.03 | 0.06 |

| Micafungin | 0.008 | 0.015 | |

| Anidulafungin | 0.008 | 0.015 | |

| Aspergillus flavus | Caspofungin | 0.03 | 0.125 |

| Micafungin | 0.008 | 0.015 | |

| Anidulafungin | 0.008 | 0.015 | |

| Aspergillus niger | Caspofungin | 0.03 | 0.125 |

| Micafungin | 0.008 | 0.015 | |

| Anidulafungin | 0.008 | 0.015 | |

| Aspergillus terreus | Caspofungin | 0.03 | 0.5 |

| Micafungin | 0.008 | 0.03 | |

| Anidulafungin | 0.008 | 0.06 |

Table 3: Impact of Echinocandins on Fungal Cell Wall Composition

| Fungal Species | Treatment | Change in β-(1,3)-Glucan | Change in Chitin |

| Candida albicans | Caspofungin (above MIC) | -81% | +898%[1] |

| Candida albicans | Caspofungin (sub-MIC) | Not specified | +160% (1.6-fold increase) |

| Candida glabrata | Caspofungin (sub-MIC) | +120% (1.2-fold increase) | +240% (2.4-fold increase) |

| Candida krusei | Caspofungin (sub-MIC) | +130% (1.3-fold increase) | +310% (3.1-fold increase) |

| Aspergillus fumigatus | Caspofungin (above MIC) | -94% (reduction in B3 peak intensity) | Not specified |

Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway

Faced with the threat of cell wall disruption by echinocandins, fungi activate a compensatory stress response mechanism known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to repair the damaged cell wall and maintain cellular homeostasis. A key outcome of CWI pathway activation is the increased synthesis of chitin, another crucial cell wall polymer, which is cross-linked into the cell wall to provide structural support in the absence of sufficient β-glucan.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This signal is transduced through a series of protein kinases, culminating in the activation of a Mitogen-Activated Protein Kinase (MAPK). The activated MAPK then phosphorylates downstream transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell wall synthesis and remodeling, including chitin synthases.

Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation by Echinocandins.

Experimental Protocols

Broth Microdilution Assay for Echinocandin Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document and is used to determine the Minimum Inhibitory Concentration (MIC) of echinocandins against yeast.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Echinocandin stock solution (e.g., caspofungin in DMSO)

-

Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Suspend several fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of the echinocandin in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations (e.g., a typical range for caspofungin is 16 to 0.03 µg/mL).

-

-

Plate Inoculation:

-

Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.

-

Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

-

Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive growth control.

-

Caption: Workflow for Broth Microdilution Susceptibility Assay.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of β-(1,3)-D-glucan synthase and its inhibition by echinocandins. It typically uses a radioactive substrate to quantify the amount of glucan polymer produced.

Materials:

-

Fungal membrane fraction containing β-(1,3)-D-glucan synthase

-

Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, with co-factors like KF and EDTA)

-

UDP-D-[U-¹⁴C]glucose (radioactive substrate)

-

Guanosine 5'-[γ-thio]triphosphate (GTPγS)

-

Bovine Serum Albumin (BSA)

-

Echinocandin inhibitor solution

-

10% Trichloroacetic acid (TCA)

-

Glass microfiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

BSA

-

GTPγS

-

Varying concentrations of the echinocandin inhibitor.

-

-

-

Enzyme Addition and Incubation:

-

Pre-incubate the reaction mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding the fungal membrane fraction and UDP-D-[U-¹⁴C]glucose.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

Reaction Quenching and Product Collection:

-

Stop the reaction by adding cold 10% TCA.

-

Filter the mixture through a glass microfiber filter to collect the insoluble ¹⁴C-labeled glucan polymer.

-

Wash the filter with 10% TCA followed by 95% ethanol (B145695) to remove unincorporated radioactive substrate.

-

-

Quantification:

-

Place the dried filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each echinocandin concentration relative to a no-drug control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.

Conclusion

The echinocandins are a powerful class of antifungal agents with a highly specific mechanism of action that targets the fungal cell wall. Their ability to inhibit β-(1,3)-D-glucan synthesis leads to significant structural damage and cell death in a wide range of pathogenic fungi. Understanding the quantitative effects of these drugs, the intricacies of the fungal cell wall stress response, and the standardized protocols for their evaluation is paramount for the effective use of current therapies and the development of novel antifungal strategies. The compensatory upregulation of chitin synthesis via the CWI pathway highlights the adaptability of fungi and underscores the potential for combination therapies that target multiple cell wall components. This guide provides a foundational resource for researchers and drug development professionals dedicated to combating invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 64

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 64, also identified as Compound 5c, has demonstrated fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1] To rigorously evaluate its efficacy and establish a baseline for further development, a standardized method for determining its Minimum Inhibitory Concentration (MIC) is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against filamentous fungi, specifically Fusarium species, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.

Data Presentation

The following table summarizes hypothetical MIC values for this compound and common antifungal drugs against various Fusarium species. This data is for illustrative purposes and serves as a template for presenting experimental findings.

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |

| F. oxysporum | 1 | 1 - >16 | 4 - >64 | 4 - >64 |

| F. solani | 2 | 2 - >16 | 8 - >64 | 8 - >64 |

| F. verticillioides | 0.5 | 2 - 16 | 2 - 32 | 2 - 32 |

| F. proliferatum | 1 | 2 - 16 | 4 - >64 | 4 - >64 |

Experimental Protocol: Broth Microdilution MIC Testing for this compound

This protocol is adapted from the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Materials

-

This compound (powder form)

-

Fusarium species isolates (e.g., F. oxysporum, F. solani)

-

Quality control (QC) strains (e.g., Paecilomyces variotii ATCC MYA-3630)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

-

Sterile, disposable 96-well microdilution plates (flat-bottom)

-

Sterile, low-adhesion polypropylene (B1209903) tubes

-

Spectrophotometer

-

Vortex mixer

-

Calibrated multichannel pipettes

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

Potato Dextrose Agar (B569324) (PDA) plates

2. Preparation of Antifungal Agent Stock Solution

Note: The solubility of this compound has not been empirically determined. Based on similarly structured novel antifungal compounds, DMSO is the recommended solvent for creating a high-concentration stock solution. It is critical to perform solubility studies to confirm the appropriate solvent and maximum solubility.

-

Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of 1280 µg/mL.

-

Dissolve the powder in an appropriate volume of 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be used if necessary.

-

Store the stock solution in sterile, low-adhesion polypropylene tubes at -70°C.

3. Inoculum Preparation

-

Subculture the Fusarium isolates onto PDA plates and incubate at 35°C for 2-5 days to achieve adequate sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard spectrophotometrically at 530 nm (resulting in a transmittance of 68% to 70%). This will yield a stock suspension of approximately 1-5 x 10⁶ CFU/mL.

-

Dilute the stock suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

4. Microdilution Plate Preparation

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to yield final concentrations ranging from 0.03 to 16 µg/mL in the 96-well plates.

-

Add 100 µL of each antifungal dilution to the appropriate wells of the microdilution plate.

-

Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.

5. Inoculation and Incubation

-

Add 100 µL of the final inoculum suspension to each well, except for the sterility control well.

-

Seal the plates and incubate at 35°C for 48 to 72 hours.

6. MIC Determination

-

Following incubation, visually inspect the plates for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (optically clear well) compared to the growth control well.

Visualizations

References

Application Notes and Protocols for the Preparation of Antifungal Agent 64 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 64, also identified as Compound 5c, is a fungicide with demonstrated activity against Fusarium oxysporum f.sp. cucumerinum.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in research and drug development applications. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this compound. Given the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on general best practices for similar antifungal agents. Researchers are advised to perform small-scale solubility and stability tests to confirm optimal conditions.

Physicochemical Data and Solubility

While specific solubility data for this compound is not widely published, it is known to be a compound with a molecular formula of C₂₈H₂₇N₃O₂S₂ and a molecular weight of 501.66 g/mol . For many water-insoluble antifungal compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₇N₃O₂S₂ |

| Molecular Weight | 501.66 g/mol |

Table 2: General Solubility of Antifungal Agents in Common Solvents

| Solvent | General Solubility Profile for Water-Insoluble Antifungals | Recommended Use |

| Dimethyl sulfoxide (DMSO) | High solubility for many nonpolar compounds.[4] | Primary solvent for preparing high-concentration stock solutions. |

| Ethanol | Moderate to good solubility for some organic compounds. | Can be used as an alternative solvent, but solubility should be tested. |

| Water | Low to negligible solubility. | Not recommended for initial stock solution preparation. Used for making final dilutions from a DMSO stock. |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), sterile

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision pipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Equilibration: Allow the vial containing this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh 5.02 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculation: To prepare a 10 mM solution in 1 mL (0.001 L):

-

Moles = Molarity × Volume = 0.010 mol/L × 0.001 L = 0.00001 mol

-

Mass = Moles × Molecular Weight = 0.00001 mol × 501.66 g/mol = 0.0050166 g = 5.02 mg

-

-

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the weighed compound.

-

Mixing: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

-

Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles and exposure to light.

Table 3: Recommended Storage Conditions for Antifungal Stock Solutions

| Solution Type | Storage Temperature | Duration | Notes |

| DMSO Stock Solution | -20°C or -80°C | Long-term (months to years) | Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles. |

| Working Dilutions (in aqueous media) | 2-8°C | Short-term (prepare fresh daily) | The stability of the compound in aqueous solutions is generally lower. |

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of this compound stock solution.

Safety Precautions

-